N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a dimethoxyethyl group, and a sulfonamide group attached to the benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-19-12(20-2)8-16(9-6-7-9)22(17,18)11-5-3-4-10-13(11)15-21-14-10/h3-5,9,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPAZKCUBXHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CC1)S(=O)(=O)C2=CC=CC3=NSN=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or sulfur monochloride under controlled conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Cyclopropyl and Dimethoxyethyl Groups: The final step involves the alkylation of the sulfonamide derivative with cyclopropyl and dimethoxyethyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways, leading to altered cellular responses.
DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-methylsulfonamide: Similar structure but with a methylsulfonamide group.
N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-amine: Similar structure but with an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
